Cas no 2171241-77-1 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid)

(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid 化学的及び物理的性質
名前と識別子
-
- (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid
- 2171241-77-1
- (3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid
- EN300-1548735
-
- インチ: 1S/C27H26N2O5/c1-17(15-24(30)31)28-26(32)25(18-9-3-2-4-10-18)29-27(33)34-16-23-21-13-7-5-11-19(21)20-12-6-8-14-22(20)23/h2-14,17,23,25H,15-16H2,1H3,(H,28,32)(H,29,33)(H,30,31)/t17-,25+/m1/s1
- InChIKey: KVMUBWGGSMJCLG-NSYGIPOTSA-N
- ほほえんだ: O(C(N[C@@H](C1C=CC=CC=1)C(N[C@H](C)CC(=O)O)=O)=O)CC1C2C=CC=CC=2C2=CC=CC=C12
計算された属性
- せいみつぶんしりょう: 458.18417193g/mol
- どういたいしつりょう: 458.18417193g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 5
- 重原子数: 34
- 回転可能化学結合数: 9
- 複雑さ: 700
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 2
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 105Ų
- 疎水性パラメータ計算基準値(XlogP): 4
(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-1548735-0.25g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 0.25g |
$3099.0 | 2023-06-06 | ||
Enamine | EN300-1548735-0.1g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 0.1g |
$2963.0 | 2023-06-06 | ||
Enamine | EN300-1548735-5.0g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 5g |
$9769.0 | 2023-06-06 | ||
Enamine | EN300-1548735-10000mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 10000mg |
$14487.0 | 2023-09-25 | ||
Enamine | EN300-1548735-0.5g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 0.5g |
$3233.0 | 2023-06-06 | ||
Enamine | EN300-1548735-500mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 500mg |
$3233.0 | 2023-09-25 | ||
Enamine | EN300-1548735-1.0g |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 1g |
$3368.0 | 2023-06-06 | ||
Enamine | EN300-1548735-250mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 250mg |
$3099.0 | 2023-09-25 | ||
Enamine | EN300-1548735-2500mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 2500mg |
$6602.0 | 2023-09-25 | ||
Enamine | EN300-1548735-5000mg |
(3R)-3-[(2S)-2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-2-phenylacetamido]butanoic acid |
2171241-77-1 | 5000mg |
$9769.0 | 2023-09-25 |
(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid 関連文献
-
Christian R. Samanamu,Elena N. Zamora,Leslie A. Lesikar,Jean-Luc Montchamp,Anne F. Richards CrystEngComm, 2008,10, 1372-1378
-
Zhu Zhu,Qian-min Deng,Guo-qing Shi Anal. Methods, 2016,8, 564-569
-
Jun Tian,Kang-Ning Yuan,Wen Liu,Hong-Hong Chang,Xing Li Chem. Commun., 2021,57, 1943-1946
-
Jose L. Garcia-Cordero,Sebastian J. Maerkl Lab Chip, 2014,14, 2642-2650
-
Chantal T. Falzon,Ilhyong Ryu,Carl H. Schiesser Chem. Commun., 2002, 2338-2339
-
Rehan Deshmukh,Arun Kumar Prusty,Utpal Roy,Sunil Bhand Analyst, 2020,145, 2267-2278
-
Charles J. Choi,Brian T. Cunningham Lab Chip, 2007,7, 550-556
-
Qingbo Xu,Jing Yang,Xujun Zhang,Xiaodong Wen,Masanori Yamada,Feiya Fu,Hongyan Diao,Xiangdong Liu J. Mater. Chem. A, 2020,8, 24553-24562
-
Jang-Yeon Hwang,Chong S. Yoon,Ilias Belharouak,Yang-Kook Sun J. Mater. Chem. A, 2016,4, 17952-17959
-
10. 4-Nitrophenyl activated esters are superior synthons for indirect radiofluorination of biomolecules†Peter D. Roselt RSC Med. Chem., 2020,11, 919-922
(3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acidに関する追加情報
Comprehensive Overview of (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid (CAS No. 2171241-77-1)
The compound (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid, identified by its CAS number 2171241-77-1, is a sophisticated chiral molecule widely utilized in peptide synthesis and pharmaceutical research. Its intricate structure features a 9H-fluoren-9-ylmethoxycarbonyl (Fmoc) protecting group, a phenylacetamide moiety, and a butanoic acid backbone, making it a valuable intermediate for drug discovery and bioconjugation applications. Researchers often search for "Fmoc-protected amino acid derivatives" or "chiral building blocks for peptide synthesis," reflecting its relevance in modern medicinal chemistry.
In recent years, the demand for high-purity peptide intermediates like 2171241-77-1 has surged due to advancements in targeted drug delivery and biologics development. This compound’s stereospecificity (highlighted by its (3R) and (2S) configurations) ensures precise molecular interactions, a critical factor in designing enzyme inhibitors or GPCR modulators. Google Trends data shows growing interest in "custom peptide synthesis" and "Fmoc deprotection methods," underscoring the need for detailed technical profiles of such compounds.
The Fmoc group in 2171241-77-1 serves as a temporary protecting group for amines, enabling selective reactions during solid-phase peptide synthesis (SPPS). This aligns with industry trends toward "green chemistry" and "automated peptide synthesizers," as researchers seek efficient, scalable protocols. Analytical techniques like HPLC and LC-MS are essential for verifying its purity, a topic frequently queried in scientific forums alongside "CAS 2171241-77-1 solubility" and "storage conditions for Fmoc-amino acids."
Beyond peptides, 2171241-77-1 is explored in prodrug design and biomaterial functionalization, addressing hot topics like "sustained-release formulations" and "3D-printed scaffolds for tissue engineering." Its carboxylic acid terminus allows further derivatization, catering to innovations in antibody-drug conjugates (ADCs)—a trending subject in oncology research. Patent databases reveal its inclusion in filings related to "metabolic disorder therapeutics," highlighting its versatility.
For suppliers and manufacturers, ensuring batch-to-batch consistency of CAS 2171241-77-1 is paramount, as deviations impact downstream applications. Queries such as "2171241-77-1 supplier QC data" or "chiral purity validation" dominate B2B search logs, emphasizing the compound’s role in GMP-compliant production. Proper handling guidelines—often searched as "Fmoc-amino acid stability"—recommend storage at -20°C under inert gas to prevent degradation.
In summary, (3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid (2171241-77-1) bridges fundamental research and industrial applications, driven by its structural precision and adaptability to cutting-edge therapies. Its alignment with trends like "personalized medicine" and "high-throughput screening" ensures sustained scientific and commercial interest.
2171241-77-1 ((3R)-3-(2S)-2-({(9H-fluoren-9-yl)methoxycarbonyl}amino)-2-phenylacetamidobutanoic acid) 関連製品
- 1565845-71-7(2-(1,6-Naphthyridin-2-ylformamido)acetamide)
- 66142-76-5(PHENOL, 3-ETHYL-2,6-DIMETHYL-)
- 2138539-05-4(1-(2-cyclopropylpropoxy)-2-iodocycloheptane)
- 1427723-99-6(3-Pyrrolidinecarboxamide, N-(1-cyanocyclopropyl)-1-cycloheptyl-5-oxo-)
- 1528932-52-6(N,N-diethyl-2-fluoro-5-(trifluoromethyl)benzamide)
- 1563409-36-8(3-(4-chloro-2-methylphenyl)prop-2-en-1-ol)
- 119120-22-8(4-[(2S)-2-(hydroxymethyl)pyrrolidin-1-yl]benzaldehyde)
- 1428367-46-7(3-[2-(2,3-dihydro-1-benzofuran-5-yl)-2-(dimethylamino)ethyl]-1-(2-methylphenyl)urea)
- 2029362-05-6(1-(pentan-3-yl)cyclohexane-1-carbaldehyde)
- 887206-72-6(7-Bromopyrido[2,3-b]pyrazine-6-carboxylic acid)




